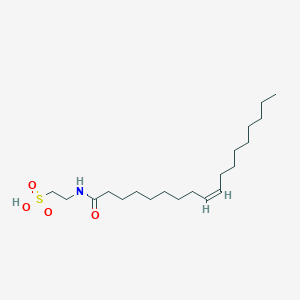
Oleoyltaurin
Übersicht
Beschreibung
N-Oleoyl Taurine is a fatty acid-taurine conjugate derived from oleic acid. It is part of the N-acyl taurines family, which are endogenous lipid messengers that play significant roles in various biological processes. N-Oleoyl Taurine is the most abundant N-acyl taurine in human plasma and has been shown to have various physiological effects, including improving glucose tolerance and stimulating hormone secretion .
Wissenschaftliche Forschungsanwendungen
N-Oleoyltaurin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um Lipid-Signalwege und die Rolle von Fettsäurekonjugaten in zellulären Prozessen zu untersuchen.
5. Wirkmechanismus
N-Oleoyltaurin übt seine Wirkungen über mehrere Mechanismen aus:
Lipid-Signalübertragung: Es wirkt als Lipidbotenstoff und moduliert verschiedene Signalwege, die am Glukosestoffwechsel und der Hormonausschüttung beteiligt sind.
Rezeptoraktivierung: N-Oleoyltaurin stimuliert die GPR119-abhängige Sekretion von glukagonähnlichem Peptid-1 (GLP-1) und Glukagon, die für die Glukoseregulierung wichtig sind.
Antiproliferative Wirkungen: Es induziert Apoptose und Zellzyklusarrest in Krebszellen, was zu seinen krebshemmenden Eigenschaften beiträgt.
Ähnliche Verbindungen:
N-Arachidonoyltaurin: Ein weiteres N-Acyltaurin mit ähnlichen antiproliferativen Wirkungen auf Krebszellen.
N-Palmitoyltaurin: Bekannt für seine Rolle bei der Lipid-Signalübertragung und Stoffwechselregulation.
N-Stearoyltaurin: Ähnlich in der Struktur, jedoch mit unterschiedlichen Fettsäureteilen, was zu unterschiedlichen biologischen Aktivitäten führt.
Einzigartigkeit von N-Oleoyltaurin: N-Oleoyltaurin ist einzigartig aufgrund seiner hohen Häufigkeit im menschlichen Plasma und seiner spezifischen Wirkungen auf den Glukosestoffwechsel und die Hormonausschüttung. Seine Fähigkeit, die Glukosetoleranz zu verbessern und die Hormonausschüttung zu stimulieren, macht es zu einer wertvollen Verbindung für die Stoffwechselforschung und potenzielle therapeutische Anwendungen .
Wirkmechanismus
Target of Action
Oleoyltaurine, also known as N-Oleoyl Taurine, is an amino-acyl endocannabinoid . It has been found to activate members of the transient receptor potential (TRP) family of calcium channels . Specifically, it may activate TRPV1 and TRPV4 .
Mode of Action
The interaction of Oleoyltaurine with its targets, TRPV1 and TRPV4, leads to the activation of these calcium channels . This activation can result in a series of downstream effects that influence various physiological processes.
Biochemical Pathways
Oleoyltaurine is involved in taurine metabolism, which is a response to oxidative stress . It’s also associated with lipid metabolism, as it’s a fatty acid conjugate . The activation of TRPV1 and TRPV4 by Oleoyltaurine could potentially influence these metabolic pathways, leading to downstream effects.
Result of Action
The activation of TRPV1 and TRPV4 by Oleoyltaurine can lead to various molecular and cellular effects. For instance, in the context of prostate cancer cells, treatment with N-Oleoyl Taurine resulted in a significant reduction in cell proliferation . It also led to an increased number of cells in the subG1 population, suggesting apoptosis, and a lower number of cells in the S-phase of the cell cycle .
Biochemische Analyse
Cellular Effects
Oleoyltaurine has been found to have effects on various types of cells and cellular processes. For instance, it has been observed to result in reduced proliferation in PC-3 cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to fully understand the mechanism of action of Oleoyltaurine.
Metabolic Pathways
Oleoyltaurine is involved in certain metabolic pathways, potentially interacting with various enzymes or cofactors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Oleoyl Taurine can be synthesized through lipase-catalyzed reactions in non-aqueous media. The process involves the reaction of oleic acid with taurine in the presence of a lipase enzyme, which acts as a catalyst. This method is efficient and environmentally friendly, as it avoids the use of harsh chemicals and solvents .
Industrial Production Methods: Industrial production of N-Oleoyl Taurine typically follows similar synthetic routes but on a larger scale. The use of biocatalysts like lipase enzymes is preferred due to their specificity and ability to operate under mild conditions. This method ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: N-Oleoyltaurin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung oxidierter Derivate führen, die unterschiedliche biologische Aktivitäten aufweisen können.
Reduktion: Reduktionsreaktionen können die Doppelbindungen im Ölsäureanteil verändern, wodurch sich die Eigenschaften der Verbindung ändern.
Substitution: Substitutionsreaktionen können an den Amino- oder Sulfonsäuregruppen auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators werden häufig verwendet.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Derivat.
Hauptprodukte, die gebildet werden:
Vergleich Mit ähnlichen Verbindungen
N-Arachidonoyl Taurine: Another N-acyl taurine with similar anti-proliferative effects on cancer cells.
N-Palmitoyl Taurine: Known for its role in lipid signaling and metabolic regulation.
N-Stearoyl Taurine: Similar in structure but with different fatty acid moieties, leading to distinct biological activities.
Uniqueness of N-Oleoyl Taurine: N-Oleoyl Taurine is unique due to its high abundance in human plasma and its specific effects on glucose metabolism and hormone secretion. Its ability to improve glucose tolerance and stimulate hormone secretion makes it a valuable compound for metabolic research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[[(Z)-octadec-9-enoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGRJTUIKPMZEJ-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901196879 | |
| Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901196879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52514-04-2 | |
| Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52514-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Oleoyl taurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052514042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]amino]ethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901196879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oleoyltaurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-OLEOYL TAURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y8TQZ5HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)









